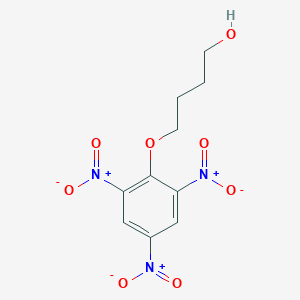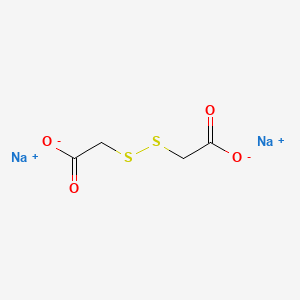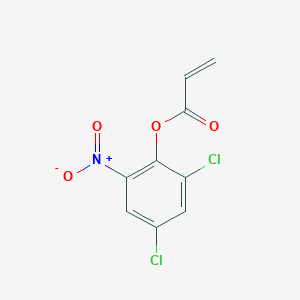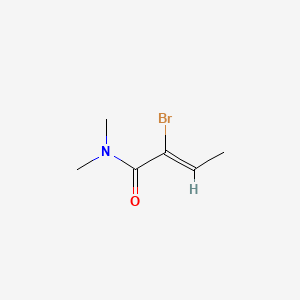
2-Bromo-N,N-dimethylcrotonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N,N-dimethylcrotonamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a bromine atom attached to the carbon chain, along with two methyl groups attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-dimethylcrotonamide typically involves the bromination of N,N-dimethylcrotonamide. One common method is to react N,N-dimethylcrotonamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to control the reaction conditions precisely, leading to higher yields and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and reduces the risk of side reactions.
化学反応の分析
Types of Reactions
2-Bromo-N,N-dimethylcrotonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted amides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used, often in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products can include hydroxylated amides, aminated amides, and other substituted derivatives.
Elimination Reactions: The major products are alkenes, with the position of the double bond depending on the specific reaction conditions.
Oxidation and Reduction Reactions: Products can range from oxidized amides to reduced amines, depending on the specific reagents and conditions used.
科学的研究の応用
2-Bromo-N,N-dimethylcrotonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic synthesis pathways.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-Bromo-N,N-dimethylcrotonamide involves its interaction with various molecular targets. The bromine atom and the amide functional group play key roles in its reactivity. For example, in substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new bonds. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
類似化合物との比較
2-Bromo-N,N-dimethylcrotonamide can be compared with other similar compounds, such as:
2-Bromo-N,N-dimethylacetamide: Similar in structure but with a different carbon chain length, leading to variations in reactivity and applications.
N,N-Dimethylcrotonamide: Lacks the bromine atom, resulting in different chemical properties and reactivity.
2-Bromo-N-methylcrotonamide: Contains only one methyl group on the nitrogen, affecting its steric and electronic properties.
These comparisons highlight the unique features of this compound, such as its specific reactivity due to the presence of both the bromine atom and the dimethylated nitrogen.
特性
CAS番号 |
63992-53-0 |
|---|---|
分子式 |
C6H10BrNO |
分子量 |
192.05 g/mol |
IUPAC名 |
(Z)-2-bromo-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C6H10BrNO/c1-4-5(7)6(9)8(2)3/h4H,1-3H3/b5-4- |
InChIキー |
KTWGCBJDXNUCPC-PLNGDYQASA-N |
異性体SMILES |
C/C=C(/C(=O)N(C)C)\Br |
正規SMILES |
CC=C(C(=O)N(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


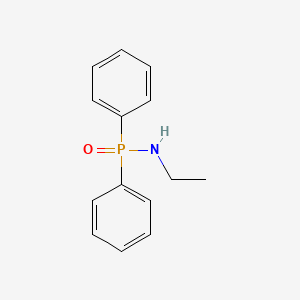

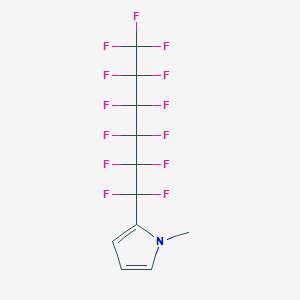
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)

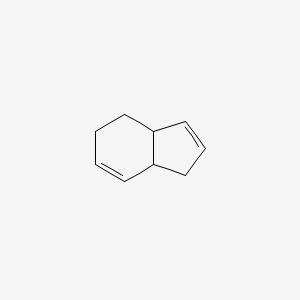

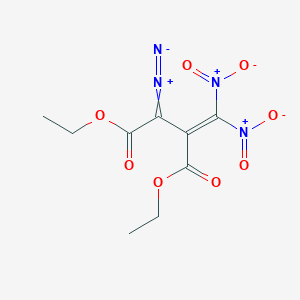
![Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester](/img/structure/B14497984.png)
![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)
